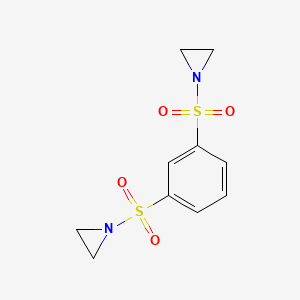
Aziridine, 1,1'-(m-phenylenedisulfonyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/CM8330000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information on various chemicals, including their properties, hazards, and safety measures. The compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “NIOSH/CM8330000” involves several synthetic routes, depending on the desired purity and application. Common methods include:
Thermal Desorption: This method involves heating the compound to release volatile organic compounds, which are then collected and analyzed.
Chromatographic Techniques: These techniques, such as gas chromatography and mass spectrometry, are used to separate and identify the components of the compound.
Industrial Production Methods
Industrial production of “NIOSH/CM8330000” typically involves large-scale synthesis using advanced equipment and strict quality control measures. The process may include:
Multi-bed Sorbent Tubes: These tubes contain graphitized carbons and carbon molecular sieve sorbents, which are used to trap and analyze the compound.
Thermal Desorption Tubes: These tubes are used to collect and analyze volatile organic compounds from the compound.
Chemical Reactions Analysis
Types of Reactions
“NIOSH/CM8330000” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can produce carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Can produce halogenated compounds or alkylated derivatives.
Scientific Research Applications
“NIOSH/CM8330000” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Used in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “NIOSH/CM8330000” involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic reactions.
Interact with Receptors: Modulate receptor activity and signal transduction pathways.
Affect Cellular Processes: Influence cellular metabolism, growth, and differentiation.
Comparison with Similar Compounds
“NIOSH/CM8330000” can be compared with other similar compounds, such as:
Volatile Organic Compounds: These compounds share similar properties and applications.
Chromium Compounds: Such as hexavalent chromium, which has similar industrial and research applications.
Uniqueness
The uniqueness of “NIOSH/CM8330000” lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields.
List of Similar Compounds
Volatile Organic Compounds: Including benzene, toluene, and xylene.
Chromium Compounds: Including trivalent and hexavalent chromium.
Properties
CAS No. |
21538-09-0 |
|---|---|
Molecular Formula |
C10H12N2O4S2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-[3-(aziridin-1-ylsulfonyl)phenyl]sulfonylaziridine |
InChI |
InChI=1S/C10H12N2O4S2/c13-17(14,11-4-5-11)9-2-1-3-10(8-9)18(15,16)12-6-7-12/h1-3,8H,4-7H2 |
InChI Key |
BLWIYKNWGISLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


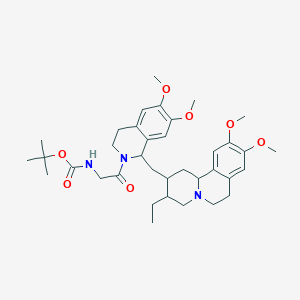
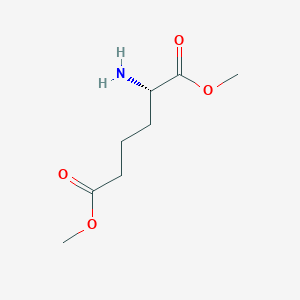
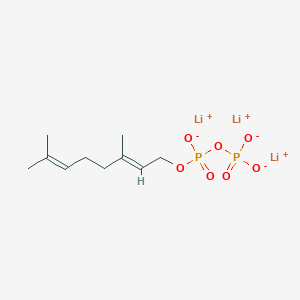
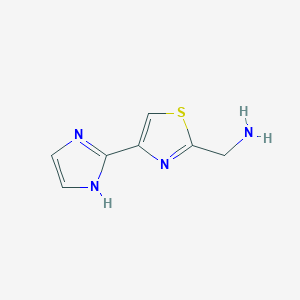

![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
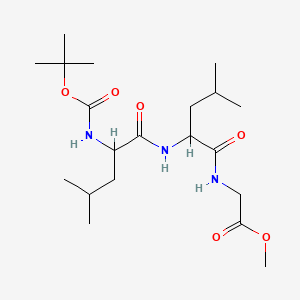
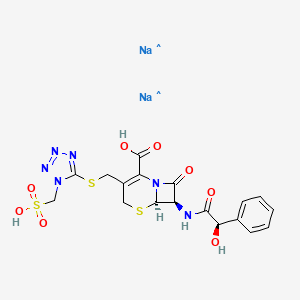
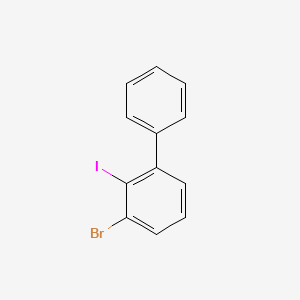
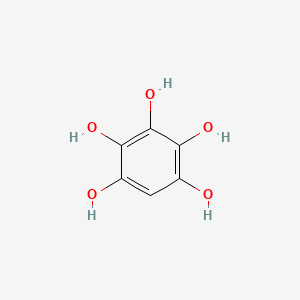
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
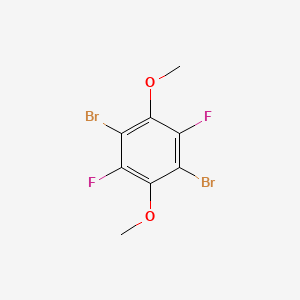
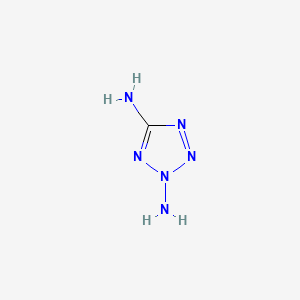
![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)
